molecular formula C13H15NO B5874895 N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine

N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine

Cat. No.: B5874895
M. Wt: 201.26 g/mol
InChI Key: AIJGUWFOWTUVTJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine is an organic compound that belongs to the class of amines It features a furan ring, a phenyl group, and a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine typically involves the reaction of furan-2-carboxaldehyde with N-methyl-1-phenylmethanamine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets. As a potential MAOI, it inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can enhance cognitive function and mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine is unique due to its specific combination of a furan ring, phenyl group, and methylated amine group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14(11-13-8-5-9-15-13)10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJGUWFOWTUVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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